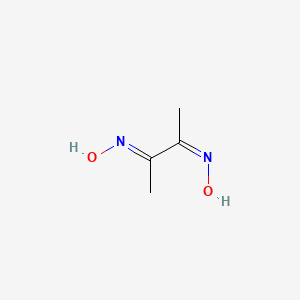

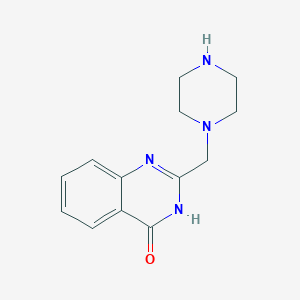

![molecular formula C6H6N4O B1418179 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol CAS No. 89418-10-0](/img/structure/B1418179.png)

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol

説明

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is a compound with the molecular formula C6H6N4O . It is a member of the N-heterocyclic compounds and has a high impact in medicinal chemistry . It has a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Synthesis Analysis

The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol derivatives has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

The structural motif of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol has a molecular weight of 150.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . Its Topological Polar Surface Area is 72.9 Ų .科学的研究の応用

Hepatitis C Virus Inhibition

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol (7-APP) derivatives have been identified as potent inhibitors of the Hepatitis C virus (HCV). A study by Hwang et al. (2012) synthesized a series of 7-APPs and evaluated their inhibitory activity against HCV in cell culture systems, highlighting the potential of 7-APP in antiviral research (Hwang et al., 2012).

Receptor Tyrosine Kinase Inhibition

Frey et al. (2008) discovered 7-Aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors. This research led to the development of compounds that effectively inhibited a panel of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases, demonstrating the therapeutic potential of 7-APP in targeting multiple receptor tyrosine kinases (Frey et al., 2008).

Novel Arylazo Disperse Dyes

7-APP has been utilized in the synthesis of novel arylazo disperse dyes. Liu et al. (2013) synthesized a series of 5-amino-6-arylazotetrazolo[1,5-a]pyrimidin-7-ol dyes by linking various aniline derivatives to 5-amino-tetrazolo[1,5-a]pyrimidin-7-ol, exploring their absorption spectra and the impact of varying pH and solvents (Liu et al., 2013).

Antischistosomal Activity

7-APP derivatives have shown promise in antischistosomal activity research. Senga et al. (1975) synthesized several 7-hydroxypyrazolo[1,5-a]pyrimidines and 7-mercaptopyrazolo[1,5-a]pyrimidines, testing them for activity against Schistosoma mansoni, a parasite causing schistosomiasis (Senga et al., 1975).

Phosphodiesterase Inhibition

Li et al. (2016) reported the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1 (PDE1). These compounds, based on the 7-APP structure, exhibited potential for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to explore their anti-inflammatory properties. Their study found that these compounds, including 7-APP derivatives, had significant anti-inflammatory activity without the ulcerogenic activity typically associated with NSAIDs (Auzzi et al., 1983).

将来の方向性

The future directions of research on 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol could focus on the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . Further studies are needed to understand its mechanism of action and potential applications in medicinal chemistry.

特性

IUPAC Name |

7-amino-4H-pyrazolo[1,5-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-4-3-6(11)9-5-1-2-8-10(4)5/h1-3H,7H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGSNGVHVWEZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2NC(=O)C=C(N2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569529 | |

| Record name | 7-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol | |

CAS RN |

89418-10-0 | |

| Record name | 7-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

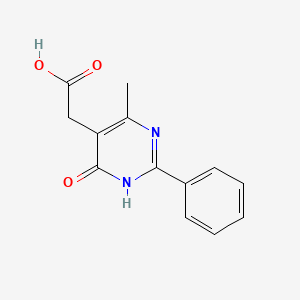

![ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate](/img/structure/B1418097.png)

![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)

![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)

![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)

![7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418111.png)

![Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1418112.png)

![(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1418113.png)

![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)